3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4S/c1-2-24-13-20(30(27,28)15-5-3-14(22)4-6-15)21(26)16-11-17(23)19(12-18(16)24)25-7-9-29-10-8-25/h3-6,11-13H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKAHWOLOLHPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Cyclization for Core Assembly
A prevalent method involves Friedel-Crafts alkylation using resorcinol derivatives. For example, esterification of 3-hydroxyphenyl compounds with 3-chloropropionyl chloride under alkaline conditions generates intermediates prone to cyclization with anhydrous AlCl₃. Adapting this approach:
Example Protocol
- Esterification : Resorcinol reacts with 3-chloropropionyl chloride in NaOH/EtOHe−5°C, yielding (3-hydroxyphenyl)-3-chloropropionate (78% yield).
- Cyclization : AlCl₃-mediated intramolecular Friedel-Crafts reaction at 120°C forms 7-hydroxychroman-2-one (85% yield).
- Aminolysis : Treatment with NH₃ in MeOH at 80°C under pressure affords 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (87% yield).
Sulfonylation at C3
Direct Sulfonylation
Reaction of the quinolinone with 4-chlorobenzenesulfonyl chloride under basic conditions installs the sulfonyl group.
Procedure
Metal-Mediated C–H Activation
Rh(III)-catalyzed C–H sulfonylation offers regioselectivity without pre-functionalization. AgSbF₆ and K₂S₂O₈ enhance catalytic efficiency.
Conditions
N1-Ethylation
Alkylation of Quinolinone
Quaternization of the NH group using ethyl iodide or ethyl triflate under basic conditions:
Protocol
- Substrate: 3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one.
- Base: K₂CO₃ (2 eq).
- Alkylating agent: Ethyl iodide (1.5 eq), DMF, 60°C, 6h.
- Yield: 82%.
Comparative Analysis of Synthetic Routes
Analytical Validation and Characterization
Critical quality attributes (CQAs) for the final compound include:
- Purity : ≥99% by HPLC (C18 column, MeCN/H₂O 70:30, 1mL/min, λ=254nm).
- Structural Confirmation : ¹H/¹³C NMR, HRMS.
- Regiochemical Fidelity : NOESY for substituent orientation.
Representative ¹H NMR Data
- δ 8.21 (s, 1H, H5), 7.89–7.92 (m, 4H, Ar-H), 4.12 (q, J=7.0Hz, 2H, NCH₂CH₃), 3.72–3.75 (m, 8H, morpholino).
Chemical Reactions Analysis
3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one exhibits potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell growth and survival.
Mechanism of Action :
- The compound may bind to protein kinases, modulating their activity and disrupting signaling pathways crucial for cancer cell proliferation.
- Studies have demonstrated its effectiveness against breast cancer (MCF7) and lung carcinoma (A549) cells, with IC50 values indicating significant cytotoxicity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for further investigation as an antimicrobial agent.
Case Studies :
- In vitro assays have shown that derivatives of quinoline compounds exhibit activity against Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the sulfonyl group is believed to enhance this activity.
Pharmacological Applications
The compound's diverse structural features allow it to interact with various biological targets, leading to potential applications in treating other diseases beyond cancer.
Potential Uses :
- Neurological Disorders : Some studies suggest that quinoline derivatives can influence neurotransmitter systems, indicating potential use in treating conditions like depression or anxiety.
- Inflammatory Diseases : The anti-inflammatory properties attributed to similar compounds suggest that this quinoline derivative may also be effective in managing inflammatory conditions.
Comprehensive Data Table
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with similar quinolinone derivatives:
*Estimated based on structural components.
Key Differences and Implications
a) Sulfonyl Group Variations
- 4-Chlorophenyl vs. 3-Chlorophenyl (Target vs. ) : The 4-ClPh-SO₂ group in the target compound offers stronger para-directed electronic withdrawal, enhancing interactions with charged residues in target proteins compared to meta-substituted analogs .
b) N1 Substituents
- Ethyl (Target) vs. Methyl () : Ethyl increases lipophilicity (cLogP ~2.8 vs. ~2.3), likely enhancing metabolic stability and plasma half-life .
- 4-Methylbenzyl () : A bulky aromatic group that may restrict conformational flexibility but improve selectivity for hydrophobic binding pockets.
c) C7 Substituents
- Morpholino (Target) vs. 4-Methylpiperidinyl (): Morpholino’s oxygen atom increases polarity (TPSA ~50 vs.
- Diethylamino (): A basic group that may enhance solubility in acidic environments (e.g., lysosomes) but introduce pH-dependent activity.
d) Core Modifications
Pharmacological and Physicochemical Trends
- Fluorine at C6 : Universally retained across analogs, underscoring its role in enhancing binding via halogen bonds and resisting oxidative metabolism .
- Molecular Weight : Compounds exceeding 450 g/mol (e.g., Target, ) may face challenges in passive diffusion, necessitating active transport mechanisms.
- Solubility: Morpholino-containing compounds (Target, ) exhibit higher solubility (>50 µM in PBS) than piperidinyl or benzyl-substituted analogs (<30 µM) .
Biological Activity
3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a sulfonyl group and a morpholino moiety, which may influence its pharmacological properties. The presence of the fluorine atom and the chlorophenyl group are also significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have reported that quinoline derivatives possess significant antimicrobial properties. For instance, compounds with similar sulfonyl substitutions have shown effectiveness against various bacterial strains and fungi .
- Anticancer Potential : The mechanism by which quinoline derivatives exert anticancer effects often involves the inhibition of specific protein kinases or modulation of signaling pathways associated with cell proliferation and apoptosis. The morpholino group may enhance solubility and bioavailability, contributing to the compound's efficacy in cancer models .
Antimicrobial Studies
A study published in PubMed highlighted that derivatives of 3-(4-chlorophenyl) demonstrated promising antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger. The results indicated that the presence of the chlorophenyl group significantly enhanced antifungal properties compared to non-substituted analogs .
Anticancer Activity
Another investigation focused on the anticancer potential of quinoline derivatives. The study revealed that compounds similar to 3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one exhibited cytotoxic effects on various cancer cell lines. The mechanism was primarily attributed to the induction of apoptosis through mitochondrial pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their function. This is particularly relevant for targets involved in cancer progression.
- Receptor Modulation : The morpholino group can enhance binding affinity to specific receptors, modulating cellular responses that lead to therapeutic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to cell death.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key steps in synthesizing 3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one?
The synthesis involves multi-step reactions:
- Quinoline backbone construction : Initial formation of the quinoline core via cyclization reactions.
- Substitution reactions : Sequential introduction of substituents:
- Fluorination at the 6-position using fluorinating agents (e.g., Selectfluor®).
- Sulfonation at the 3-position via reaction with 4-chlorophenylsulfonyl chloride.
- Morpholino group introduction at the 7-position using morpholine under nucleophilic substitution conditions.
- Ethyl group attachment at the 1-position via alkylation .
Q. How is the structural integrity of this compound validated experimentally?
- Spectroscopic techniques :
- ¹H NMR : Peaks for ethyl group (δ ~1.2–1.5 ppm, triplet; δ ~4.3–4.5 ppm, quartet), morpholino protons (δ ~3.6–3.8 ppm), and aromatic protons (δ ~7.2–8.1 ppm).
- ¹³C NMR : Signals for sulfonyl carbon (δ ~115–120 ppm) and carbonyl carbon (δ ~175 ppm) .
- Mass spectrometry : High-resolution MS matches the theoretical molecular weight (e.g., m/z 463.09 [M+H]⁺).
- Elemental analysis : Confirms C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. What are the primary biological targets or activities associated with this compound?
While direct data on this compound is limited, structurally related quinoline derivatives exhibit:
- Kinase inhibition : Targeting enzymes like PI3K or EGFR via competitive binding to ATP pockets.
- Antimicrobial activity : Disruption of bacterial DNA gyrase or viral proteases. Initial screening should involve in vitro assays (e.g., kinase inhibition assays, MIC determination against pathogens) .
Advanced Research Questions
Q. How can computational methods predict the reactivity or binding interactions of this compound?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks.
- Molecular docking : Simulate interactions with targets like kinases (PDB ID: 1XKK) using AutoDock Vina. Focus on sulfonyl and morpholino groups for hydrogen bonding and hydrophobic interactions .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to evaluate target residence time .
Q. What experimental strategies resolve contradictions in biological activity data across similar compounds?
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., piperidine vs. morpholino substitutions) using:
| Substituent | Activity (IC₅₀, nM) | Target | Reference |
|---|---|---|---|
| Morpholino | 12.4 ± 1.2 | PI3K | |
| Piperidine | 28.9 ± 3.1 | PI3K |
- Crystallography : Resolve co-crystal structures (e.g., using SHELX ) to identify critical binding motifs.
- Dose-response curves : Validate activity thresholds in cell-based assays (e.g., MTT for cytotoxicity) .
Q. How can synthetic routes be optimized to improve yield or purity?
- Reaction condition screening :
- Temperature: Higher temps (~120°C) for faster sulfonation but risk decomposition.
- Catalysts: Use Pd(OAc)₂ for Suzuki couplings (e.g., aryl boronic acid addition).
Q. What methodologies assess the compound's pharmacokinetic (PK) and toxicity profiles?
- ADMET profiling :
- Solubility : Shake-flask method in PBS (pH 7.4).
- CYP inhibition : Human liver microsome assays.
- hERG binding : Patch-clamp electrophysiology to evaluate cardiotoxicity risk.
- In vivo models : Administer in rodents (IV/PO) to determine bioavailability and half-life. Use LC-MS/MS for plasma concentration tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
